molecular formula C6H5ClN2O3 B1197555 6-Chloro-2-pyridylmethyl nitrate CAS No. 90500-72-4

6-Chloro-2-pyridylmethyl nitrate

Cat. No.: B1197555
CAS No.: 90500-72-4
M. Wt: 188.57 g/mol
InChI Key: KLKMRHCMLLGCSZ-UHFFFAOYSA-N
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Description

It is a light to medium weight fibre glass fabric with a twill weave, often used in the production of glass-reinforced plastic parts . The compound is known for its compatibility with resin finishes, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of FK-803 involves the use of specific yarns and thread counts. The warp and weft yarns are typically EC9-68, with a thread count of 12.0 per 1 cm for warp and 11.5 per 1 cm for weft . The fabric is heat cleaned and de-sized, followed by the application of a black pigmented silane finish .

Industrial Production Methods

In industrial settings, FK-803 is produced by weaving the specified yarns into a twill pattern. The fabric is then subjected to heat cleaning and de-sizing processes to remove any impurities. The final step involves applying a black pigmented silane finish to enhance the fabric’s compatibility with resin .

Chemical Reactions Analysis

Types of Reactions

FK-803 primarily undergoes reactions related to its application in composite materials. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving FK-803 include:

Scientific Research Applications

FK-803 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of FK-803 involves its interaction with resin matrices and curing agents. The black pigmented silane finish enhances its compatibility with resin, allowing it to form strong, durable composites. The cross-linking induced by curing agents such as benzoyl peroxide further enhances the mechanical strength and chemical resistance of the material .

Comparison with Similar Compounds

Properties

CAS No.

90500-72-4

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

(6-chloropyridin-2-yl)methyl nitrate

InChI

InChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2

InChI Key

KLKMRHCMLLGCSZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-]

Canonical SMILES

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-]

90500-72-4

Synonyms

6-chloro-2-pyridylmethyl nitrate
CPMN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (1.57 ml) was added dropwise to acetic anhydride (3.54 ml) with stirring at 0° to 5° C. 2-Hydroxymethyl-6-chloropyridine (3.59 g) was added thereto. The resulting mixture was stirred for 20 minutes at 0° C. to 5° C. The resulting mixture was alkalized weakly with an aqueous potassium carbonate solution, extracted with chloroform, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue obtained was subjected to column chromatography on aluminum oxide (40 g) and eluted with toluene. The fractions containing the desired compound were concentrated under reduced pressure to give colorless viscous oil of 2-nitroxymethyl-6-chloropyridine (2.9 g).
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.